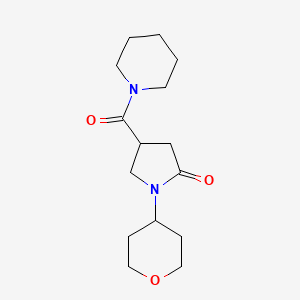

1-(OXAN-4-YL)-4-(PIPERIDINE-1-CARBONYL)PYRROLIDIN-2-ONE

Description

1-(Oxan-4-yl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one (γ-lactam) core. Key structural elements include:

- Oxan-4-yl (tetrahydropyran-4-yl) substituent: A six-membered oxygen-containing ring at position 1, enhancing hydrophilicity and stereochemical complexity.

- Piperidine-1-carbonyl group: A piperidine moiety attached via a carbonyl linkage at position 4, introducing a basic nitrogen and opportunities for hydrophobic interactions.

Propriétés

IUPAC Name |

1-(oxan-4-yl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3/c18-14-10-12(15(19)16-6-2-1-3-7-16)11-17(14)13-4-8-20-9-5-13/h12-13H,1-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJFOTFUSVIIBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CC(=O)N(C2)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary target of F6386-0296 is Nicotinamide Phosphoribosyltransferase (NAPRT) . NAPRT is a key enzyme in the regulation of NAD+ biosynthesis from the natural precursor nicotinamide.

Pharmacokinetics

The compound is known to cause gradual nad+ depletion through specific inhibition of naprt.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below compares the target compound with structurally analogous piperidine- and pyrrolidinone-containing derivatives:

Key Observations:

The pyrimidinyl derivative () lacks a lactam ring but introduces a carboxylic acid, favoring solubility and salt formation .

Substituent Impact :

- The oxan-4-yl group in the target compound and PDB 8AOY provides a rigid, hydrophilic moiety compared to the pyrrolidinyl group in , which may increase conformational flexibility .

- Piperidine-1-carbonyl in the target compound offers amide-like hydrogen-bonding capacity, contrasting with the ketone in , which is less polar .

Chirality and Conformation :

- The pyrrolidin-2-one ring’s puckering (addressed in via Cremer-Pople parameters) influences stereoelectronic properties. Substituents like oxan-4-yl may stabilize specific puckered conformations, affecting binding to biological targets .

Physicochemical and Pharmacokinetic Properties

While experimental data for the target compound are sparse, inferences can be drawn from analogs:

- Lipophilicity : The oxan-4-yl group reduces logP compared to purely aliphatic substituents (e.g., ).

- Solubility : Piperidine-1-carbonyl and oxan-4-yl may enhance aqueous solubility relative to ’s hydrochloride salt, which prioritizes crystallinity .

- Metabolic Stability : The γ-lactam core is generally resistant to hydrolysis, whereas ’s ketone might undergo reductive metabolism .

Méthodes De Préparation

Michael Addition-Reductive Cyclization

A widely used method involves Michael addition of isoxazol-5(4H)-ones to nitroalkenes, followed by reductive ring closure (Scheme 1). For example:

- DABCO-mediated Michael addition of isoxazol-5(4H)-one to nitroethylene yields a nitro-substituted intermediate.

- Hydrogenation with Pd/C reduces the nitro group to an amine.

- Acidic cyclization forms the pyrrolidin-2-one scaffold.

Conditions :

Nickel-Catalyzed Cycloaddition

Nickel catalysts enable [2+2+2] cycloaddition of diynes with nitriles or isocyanates to form substituted pyrrolidinones (Scheme 2). For instance:

- Reaction of 1,6-heptadiyne with acetonitrile using Ni(COD)₂ and SIPr ligand produces 3-cyano-pyrrolidin-2-one.

- Isocyanates instead of nitriles yield 2-pyridones, which can be hydrogenated to pyrrolidinones.

Conditions :

Introduction of the Oxan-4-yl Group

The oxan-4-yl moiety is introduced via nucleophilic substitution or reductive amination.

Nucleophilic Substitution on Pyrrolidinone

A pre-formed pyrrolidin-2-one bearing a leaving group (e.g., bromide) at the 1-position reacts with oxan-4-amine under basic conditions (Scheme 3):

- Substrate : 1-Bromo-pyrrolidin-2-one.

- Nucleophile : Oxan-4-amine (synthesized via hydrogenation of tetrahydropyran-4-one oxime).

- Base : K₂CO₃ or Cs₂CO₃ in DMF.

Conditions :

- Yield: 65–78%

- Reaction Time: 12–24 hours.

Reductive Amination

Oxan-4-one is condensed with a pyrrolidinone precursor bearing an amine group, followed by reduction (Scheme 4):

- Condensation : Pyrrolidin-2-one-1-amine + oxan-4-one → imine intermediate.

- Reduction : NaBH₃CN or H₂/Pd-C.

Conditions :

Installation of the Piperidine-1-carbonyl Moiety

The piperidine-1-carbonyl group is introduced via acylation or transition metal-catalyzed coupling.

Acylation with Piperidine-1-carbonyl Chloride

Direct acylation of 4-amino-pyrrolidin-2-one derivatives (Scheme 5):

- Substrate : 4-Amino-1-(oxan-4-yl)pyrrolidin-2-one.

- Acylating Agent : Piperidine-1-carbonyl chloride (synthesized from piperidine and phosgene).

- Base : Et₃N or DMAP in CH₂Cl₂.

Conditions :

Palladium-Catalyzed Carbonylation

Carbonylation of 4-iodo-pyrrolidin-2-one derivatives with piperidine (Scheme 6):

- Substrate : 4-Iodo-1-(oxan-4-yl)pyrrolidin-2-one.

- Catalyst : Pd(OAc)₂/Xantphos.

- CO Source : Mo(CO)₆.

- Amine : Piperidine.

Conditions :

Integrated Synthetic Routes

Combining the above steps, two dominant pathways emerge:

Sequential Functionalization (Linear Approach)

- Pyrrolidin-2-one → 1-Bromo-pyrrolidin-2-one (NBS, AIBN).

- Oxan-4-yl introduction (Section 3.1).

- 4-Amino derivatization (H₂N-Pd/C reduction).

- Piperidine-1-carbonyl acylation (Section 4.1).

Overall Yield : 28–35% (4 steps).

Convergent Approach

- Prepare 1-(oxan-4-yl)pyrrolidin-2-one (Section 3.1).

- Simultaneously synthesize piperidine-1-carbonyl chloride.

- Couple via Schotten-Baumann reaction.

Overall Yield : 40–45% (3 steps).

Challenges and Optimization Strategies

- Regioselectivity : Competing reactions at N1 vs. C4 require protective groups (e.g., Boc for amine).

- Catalyst Efficiency : Nickel and palladium catalysts suffer from ligand degradation; N-heterocyclic carbenes (NHCs) improve stability.

- Solvent Effects : Polar aprotic solvents (DMF, NMP) enhance nucleophilicity but may hydrolyze acyl chlorides.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(oxan-4-yl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving:

- Nucleophilic substitution : Piperidine derivatives are often functionalized via SN2 reactions using acyl chlorides or activated carbonyl intermediates .

- Heck–Matsuda desymmetrization : Aryl groups can be introduced to pyrrolidin-2-one scaffolds using palladium catalysis under controlled conditions (e.g., 90°C, DMF, NaHCO₃) .

- Coupling reactions : Oxan-4-yl groups may be incorporated via Suzuki-Miyaura cross-coupling or amide bond formation .

- Optimization : Reaction yields (e.g., 48–84% in pyrrolidin-2-one syntheses) depend on solvent polarity, temperature, and catalyst loading .

Q. How can spectroscopic and chromatographic techniques characterize this compound?

- NMR Analysis :

- ¹H/¹³C NMR : Confirm regiochemistry of the pyrrolidin-2-one ring (δ ~2.5–4.5 ppm for protons adjacent to carbonyl groups) and piperidine/oxane substituents .

- ¹⁹F NMR : Useful if fluorinated analogs are synthesized (e.g., δ -110 to -120 ppm for CF₃ groups) .

- HRMS : Validate molecular formula (e.g., m/z 415.05700 for C₁₆H₁₄F₃N₂O₄S) with <1 ppm error .

- Chiral Chromatography : Daicel Chiralpak® IC/IB columns resolve enantiomers (e.g., SFC/HPLC, λ = 210–260 nm) .

Q. What safety protocols are critical for handling this compound?

- Hazard Mitigation :

- Use fume hoods and PPE (gloves, goggles) due to potential irritancy (GHS Category 2) .

- Avoid inhalation; store at 2–8°C in inert atmospheres (Ar/N₂) to prevent decomposition .

- Waste Disposal : Follow local regulations for organic solvents and halogenated byproducts .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

- Chiral Resolution :

- Dynamic Kinetic Resolution : Use chiral catalysts (e.g., Ru-BINAP) to bias enantiomer formation .

- Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) and recrystallize .

- Analytical Validation : Compare retention times (Δtr = 1.6–2.5 min) via SFC/HPLC with chiral stationary phases .

Q. What strategies address low yields or impurities in the final product?

- Reaction Optimization :

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .

- Catalyst Tuning : Pd(OAc)₂/XPhos improves cross-coupling efficiency .

- Purification : Use flash chromatography (SiO₂, hexane/EtOAc gradient) or preparative HPLC .

Q. How to resolve contradictions between computational and experimental structural data?

- X-ray Crystallography : Refine crystal structures using SHELXL (R-factor < 5%) to validate bond lengths/angles .

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental NMR/IR data .

Q. What structure-activity relationships (SAR) guide functional group modifications?

- Substituent Effects :

| Modification | Impact | Reference |

|---|---|---|

| Oxan-4-yl → Piperidin-4-yl | Increased lipophilicity (logP +0.4) and CNS permeability | |

| CF₃ → OCH₃ | Reduced metabolic stability (CYP3A4 susceptibility) | |

| Pyrrolidin-2-one → Piperidin-2-one | Altered ring strain and target binding affinity |

Q. How to study enzyme interactions and biological activity?

- In Vitro Assays :

- Kinase Inhibition : Measure IC₅₀ values using ADP-Glo™ assays (e.g., mTOR/PI3K pathways) .

- Cellular Uptake : Radiolabel the compound (¹⁴C/³H) and quantify via scintillation counting .

- Molecular Docking : Use AutoDock Vina to predict binding poses with target proteins (PDB: 8AOY) .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.